1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone
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Overview
Description
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone is a complex organic compound that features a tetrazole ring, a phenyl group, and a piperazine moiety
Preparation Methods
The synthesis of 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a [3+2] cycloaddition reaction between an azide and a nitrile.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.
Formation of the Piperazine Moiety: The piperazine ring is synthesized separately and then coupled with the phenyl-tetrazole intermediate using a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the piperazine derivative with the ethanone group under basic conditions
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to improve yield and efficiency .
Chemical Reactions Analysis
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides to form various derivatives
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major products formed from these reactions include alcohols, ketones, carboxylic acids, and various substituted derivatives .
Scientific Research Applications
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antibacterial, antifungal, and anticancer properties.
Biological Research: It is used in studies involving receptor-ligand interactions due to its ability to form stable complexes with biological targets.
Material Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to active sites of enzymes or receptors, thereby inhibiting their activity. The piperazine moiety enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
1-(4-{[3-(1H-tetrazol-1-yl)phenyl]carbonyl}piperazin-1-yl)ethanone can be compared with similar compounds such as:
1-(4-piperazin-1-ylphenyl)ethanone: This compound lacks the tetrazole ring and has different biological activities.
1-Phenyl-1H-tetrazole-5-thiol: This compound features a thiol group instead of the piperazine moiety, leading to different chemical reactivity and applications.
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one: This compound contains an imidazole ring instead of the tetrazole ring, resulting in different pharmacological properties.
The uniqueness of this compound lies in its combination of the tetrazole ring and piperazine moiety, which provides a distinct set of chemical and biological properties .
Properties
Molecular Formula |
C14H16N6O2 |
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Molecular Weight |
300.32 g/mol |
IUPAC Name |
1-[4-[3-(tetrazol-1-yl)benzoyl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H16N6O2/c1-11(21)18-5-7-19(8-6-18)14(22)12-3-2-4-13(9-12)20-10-15-16-17-20/h2-4,9-10H,5-8H2,1H3 |
InChI Key |
CCPMUMIEKMXHPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2=CC(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
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